![molecular formula C10H11N3O B2658747 (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1239785-77-3](/img/structure/B2658747.png)
(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
“(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C10H11N3O . It has a molecular weight of 189.22 g/mol . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a phenyl group and a methyl group . The benzene rings make dihedral angles with respect to the triazole rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.21 g/mol and a topological polar surface area of 50.9 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is a powder at room temperature .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the core structure of the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-Triazoles are also used in supramolecular chemistry . They have a wide range of applications in this field due to their numerous useful properties .
Bioconjugation and Chemical Biology
1,2,3-Triazoles are used in bioconjugation and chemical biology . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Fluorescent Imaging and Materials Science
Lastly, 1,2,3-triazoles have applications in fluorescent imaging and materials science . Their unique properties make them suitable for these applications .
Safety and Hazards
properties
IUPAC Name |
(5-methyl-1-phenyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-10(7-14)11-12-13(8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDIMIDEJWWQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol |
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